Allyl fluoride

概要

説明

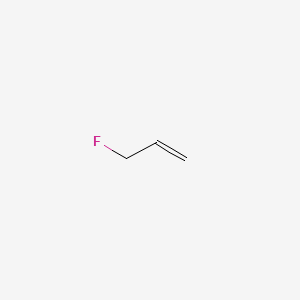

Allyl fluoride, also known as 3-fluoro-1-propene, is an organic compound with the molecular formula C3H5F. It is a fluorinated derivative of propene, characterized by the presence of a fluorine atom attached to the third carbon of the propene chain.

準備方法

Synthetic Routes and Reaction Conditions

Allyl fluoride can be synthesized through several methods. One common approach involves the dehydrofluorination of 3-fluoropropanol using a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and elevated temperatures to facilitate the elimination of hydrogen fluoride .

Industrial Production Methods

In an industrial setting, 3-fluoropropene can be produced via the fluorination of propene using hydrogen fluoride in the presence of a catalyst. This vapor-phase fluorination process is conducted at high temperatures and pressures to achieve high yields of the desired product .

化学反応の分析

Types of Reactions

Allyl fluoride undergoes various chemical reactions, including:

Addition Reactions: The double bond in 3-fluoropropene makes it susceptible to addition reactions with halogens, hydrogen halides, and other electrophiles.

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Halogenation: Halogens such as chlorine and bromine can add across the double bond of 3-fluoropropene under mild conditions.

Hydrogenation: Catalytic hydrogenation of 3-fluoropropene can yield 3-fluoropropane.

Nucleophilic Substitution: Nucleophiles such as hydroxide or alkoxide ions can replace the fluorine atom in 3-fluoropropene.

Major Products Formed

3-Fluoropropane: Formed by hydrogenation.

Dihalopropanes: Formed by halogenation.

Substituted Propenes: Formed by nucleophilic substitution.

科学的研究の応用

Synthesis of Fluorinated Compounds

Allyl fluoride as a Building Block:

this compound serves as a versatile intermediate in the synthesis of fluorinated organic compounds. It can be employed in nucleophilic substitution reactions to introduce fluorine into complex molecules. Recent advancements have highlighted its utility in synthesizing propargylic and allylic fluorides containing functional groups such as hydroxy or carbonyl groups. These derivatives are crucial for constructing fluorinated heterocycles, including furans and tetrahydrofurans, which are valuable in pharmaceuticals and agrochemicals .

Catalytic Methods:

Innovative catalytic methods have been developed for the regioselective fluorination of allylic cations. For instance, a study demonstrated the catalytic transformation of 1,1-disubstituted alkenes into fluorinated tertiary stereocenters using Rh-catalyzed carbyne transfer. This method allows for the efficient synthesis of valuable fluorinated compounds with high selectivity . The fluorination process is particularly advantageous due to its ability to utilize commercially available fluoride sources, minimizing the need for complex synthetic sequences.

Medicinal Chemistry

Fluorinated Drug Development:

The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability. This compound derivatives have been explored for their potential as precursors in the synthesis of fluorinated analogues of known drugs. For example, a study successfully synthesized a fluorinated analogue of flurbiprofen using this compound as an intermediate, demonstrating its applicability in medicinal chemistry .

Radionuclide Applications:

Fluorine-18, a radionuclide used in positron emission tomography (PET), necessitates the development of methodologies for synthesizing radioactive molecules containing tertiary allylic fluorides. The use of this compound in this context presents opportunities for advancing imaging techniques in precision medicine .

Material Science

Development of Functional Materials:

this compound derivatives have shown promise in material science applications, particularly in developing functional polymers and coatings. The unique properties imparted by fluorine can enhance the chemical resistance and thermal stability of materials. Research has indicated that allylic fluorides can be utilized as precursors for synthesizing novel polymeric materials with tailored properties .

Case Studies

作用機序

The mechanism of action of 3-fluoropropene involves its interaction with various molecular targets through its reactive double bond and fluorine atom. The fluorine atom can influence the electronic properties of the molecule, making it more reactive towards electrophiles and nucleophiles. This reactivity is exploited in various chemical transformations and applications .

類似化合物との比較

Similar Compounds

3-Chloropropene: Similar in structure but with a chlorine atom instead of fluorine.

3-Bromopropene: Contains a bromine atom instead of fluorine.

3-Iodopropene: Contains an iodine atom instead of fluorine.

Uniqueness

Allyl fluoride is unique among its analogs due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and bond strength. These properties can enhance the stability and reactivity of the compound, making it valuable in various chemical applications .

生物活性

Allyl fluoride (AF) is an organofluorine compound with notable biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a detailed examination of the biological effects, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

This compound is characterized by the presence of a fluorine atom attached to an allyl group (). The unique properties imparted by the fluorine atom enhance its reactivity and biological interactions:

- Fluorine as a Leaving Group : In many reactions, fluorine acts as an excellent leaving group due to its electronegativity, facilitating various nucleophilic substitutions that are crucial in biochemical pathways .

- Stereoselectivity in Reactions : The presence of fluorine can influence the stereochemical outcomes of reactions involving this compound, making it a valuable intermediate in asymmetric synthesis .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Activity : this compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. Studies show that it can inhibit the growth of strains such as E. coli and S. pneumoniae .

- Fungal Activity : It has also shown antifungal properties, particularly against Aspergillus fumigatus, suggesting its potential use in treating fungal infections .

Cytotoxic Effects

This compound has been investigated for its cytotoxic properties in cancer treatment:

- Cancer Cell Lines : In vitro studies reveal that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The compound's activity was found to exceed that of traditional chemotherapeutics like cisplatin and 5-fluorouracil .

- Mechanisms of Action : The cytotoxicity is believed to stem from its ability to interfere with cellular signaling pathways and induce apoptosis in malignant cells.

Study 1: Anticancer Activity

A recent study evaluated the effects of this compound on HepG2 cells. The results indicated:

| Treatment | Concentration | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| This compound | 10 µM | 65 |

| This compound | 50 µM | 30 |

This study highlights a dose-dependent decrease in cell viability, suggesting that this compound can effectively target liver cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| B. subtilis | 25 µg/mL |

| S. pneumoniae | 30 µg/mL |

The results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Research Findings and Future Directions

The incorporation of fluorine into organic compounds like this compound not only enhances their biological activity but also broadens their application scope in pharmaceuticals and agrochemicals. Ongoing research aims to:

- Optimize Synthesis : Developing more efficient synthetic routes for this compound derivatives to enhance bioactivity.

- Explore Mechanisms : Further elucidating the mechanisms by which this compound exerts its biological effects will provide insights into its potential therapeutic applications.

- Clinical Trials : Investigating the safety and efficacy of this compound in clinical settings for various diseases, particularly cancers and infections.

特性

IUPAC Name |

3-fluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMKXHXKNIOBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231374 | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-92-8 | |

| Record name | Allyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8N8C77QY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of allyl fluoride?

A1: this compound, also known as 3-fluoropropene, has the molecular formula C3H5F and a molecular weight of 60.07 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, various spectroscopic studies have been conducted on this compound. Researchers have investigated its infrared (IR) [, , , , , , , ], Raman [, , ], microwave [, , , ], and electron paramagnetic resonance (EPR) [] spectra. These studies provide valuable insights into its structure, bonding, and conformational properties.

Q3: What are the key structural features of this compound revealed by these spectroscopic studies?

A3: Spectroscopic analysis confirms the presence of a C=C double bond and a C-F single bond in the molecule [, , ]. Additionally, these studies reveal that this compound exists as two different conformers, cis and gauche, arising from the rotation around the C-C single bond [, , , , , , , ]. The cis conformer, where the fluorine atom is closer to the double bond, is found to be more stable than the gauche conformer [, , , , , ].

Q4: What is the energy difference between the cis and gauche conformers of this compound?

A4: Experimental studies using various techniques, including IR, Raman, and microwave spectroscopy, have determined the enthalpy difference between the cis and gauche conformers to range from 58 to 263 cm-1, depending on the method and phase [, , , , ].

Q5: Can computational chemistry accurately predict this energy difference?

A5: While initial ab initio calculations struggled to accurately predict the relative stability of the two conformers [], higher-level calculations using larger basis sets and considering electron correlation have successfully reproduced the experimental trend, showing the cis conformer to be more stable [, ].

Q6: What factors contribute to the higher stability of the cis conformer?

A6: The higher stability of the cis conformer is attributed to a combination of factors, including steric interactions and electronic effects [, ]. Computational studies, particularly natural bond orbital (NBO) analysis, suggest that C2-C3 vicinal hyperconjugation plays a significant role in stabilizing the cis conformer [].

Q7: How does this compound react in the presence of a radical initiator?

A7: this compound can be polymerized with various monomers like vinyl chloride and vinyl acetate using free radical initiators []. This polymerization behavior resembles that of propylene, suggesting the involvement of the allylic group in the polymerization process.

Q8: Are there any catalytic applications of this compound?

A8: Recent research highlights the potential of this compound as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed reactions [, , , , ]. The unique reactivity of the allylic C-F bond, activated by silicon or palladium catalysts, allows for the development of innovative transformations.

Q9: Can you provide specific examples of these catalytic applications?

A9: Allyl fluorides have been successfully employed in enantioselective allylic trifluoromethylation reactions using palladium catalysts and chiral ligands [, ]. They also serve as efficient substrates in regio- and stereoretentive fluorination reactions catalyzed by iridium complexes [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。